4-Methyl-2-[(2-methylpentyl)oxy]aniline
Description
Molecular Structure Analysis and International Union of Pure and Applied Chemistry Nomenclature
This compound possesses the molecular formula C₁₃H₂₁NO and is assigned the Chemical Abstracts Service registry number 946716-22-9. The compound's systematic International Union of Pure and Applied Chemistry name reflects its structural composition, with the base aniline ring system bearing two distinct substituents: a methyl group at the 4-position and a 2-methylpentyloxy group at the 2-position relative to the amino functionality.
The molecular weight of this compound has been reported as 207.31 grams per mole, with slight variations in reported values ranging from 207.31 to 207.32 grams per mole depending on the precision of the calculation method employed. The structure features a benzene ring with three substituents: the characteristic amino group (-NH₂) of aniline derivatives, a methyl group (-CH₃), and a complex alkoxy substituent consisting of a 2-methylpentyl chain attached via an ether linkage.
The molecular structure can be described as having a substituted aromatic system where the electron-donating amino group and methyl substituent influence the electronic properties of the benzene ring. The 2-methylpentyloxy group introduces significant steric bulk and lipophilic character to the molecule, which affects its overall physicochemical behavior and potential biological interactions.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₂₁NO | |
| Molecular Weight | 207.31 g/mol | |
| Chemical Abstracts Service Number | 946716-22-9 | |
| MDL Number | MFCD08688261 |
Crystallographic Data and Conformational Studies
Limited crystallographic data are available in the current literature for this compound. The compound's conformational behavior is expected to be influenced by the flexible alkyl chain of the 2-methylpentyloxy substituent, which can adopt multiple conformations in solution and solid state. The branched nature of the methylpentyl group introduces additional conformational complexity compared to linear alkyl chains.
The steric interactions between the bulky 2-methylpentyloxy group and the adjacent amino group may influence the preferred conformations of the molecule. Intramolecular hydrogen bonding between the amino group and the ether oxygen atom could potentially stabilize certain conformational arrangements, though experimental confirmation through crystallographic studies would be required to validate such interactions.
The aromatic ring system is expected to maintain planarity, while the alkyl side chain can exhibit considerable conformational flexibility. This flexibility may have implications for the compound's behavior in different phases and its interactions with other molecules in chemical and biological systems.
Thermodynamic Properties: Melting Point, Boiling Point, and Phase Behavior
Specific thermodynamic data for this compound are not extensively documented in the available literature. The thermal properties of this compound would be expected to reflect the combined influences of its aromatic aniline core and the aliphatic 2-methylpentyloxy substituent.
The presence of the amino group typically contributes to intermolecular hydrogen bonding, which can elevate melting and boiling points compared to analogous compounds lacking hydrogen bonding capability. However, the bulky alkoxy substituent may disrupt efficient crystal packing, potentially lowering the melting point relative to simpler aniline derivatives.
The compound's phase behavior would be influenced by the balance between the polar amino group and the nonpolar alkyl chain components. This amphiphilic character may result in interesting phase transitions and solubility behaviors that differ from purely hydrophilic or lipophilic compounds.
For comparative analysis with related structures, it is noteworthy that a structurally similar compound, 2-Methyl-4-[(2-methylpentyl)oxy]aniline, has been reported to have a boiling point of 322.8 ± 22.0 degrees Celsius at 760 millimeters of mercury pressure and a flash point of 142.5 ± 15.6 degrees Celsius. While these values cannot be directly extrapolated to the title compound due to different substitution patterns, they provide insight into the expected thermal stability range for this class of molecules.
Spectroscopic Profiling: Nuclear Magnetic Resonance, Infrared, and Ultraviolet-Visible Spectral Signatures
Nuclear magnetic resonance spectroscopy would be expected to reveal characteristic signals corresponding to the various proton and carbon environments within the molecule. The aromatic protons would appear in the typical aromatic region, while the multiple methyl groups and methylene units of the alkyl chain would generate complex multiplet patterns in the aliphatic region. The amino group protons would likely exhibit exchangeable behavior and characteristic chemical shift values.
Infrared spectroscopy would be expected to show characteristic absorption bands for the amino group stretching vibrations, typically appearing as two bands corresponding to symmetric and antisymmetric nitrogen-hydrogen stretches. The aromatic carbon-carbon stretching vibrations and the ether carbon-oxygen stretching would also contribute to the infrared signature.
Ultraviolet-visible spectroscopy would likely reveal absorption bands characteristic of the substituted aniline chromophore, with the amino group acting as an electron-donating substituent that influences the electronic transitions within the aromatic system.
Solubility Parameters and Partition Coefficients (LogP)
Specific solubility and partition coefficient data for this compound are not extensively documented in the available literature. However, the compound's solubility behavior can be anticipated based on its structural features and comparison with related compounds.
The molecule exhibits amphiphilic character due to the presence of both polar (amino group) and nonpolar (methylpentyl chain) components. This dual nature would be expected to result in moderate solubility in both polar and nonpolar solvents, with the specific solubility depending on the relative contributions of these opposing effects.
Properties
IUPAC Name |
4-methyl-2-(2-methylpentoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-4-5-11(3)9-15-13-8-10(2)6-7-12(13)14/h6-8,11H,4-5,9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMPOBIOBUSZKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)COC1=C(C=CC(=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(2-methylpentyl)oxy]aniline typically involves the reaction of 4-methylaniline with 2-methylpentanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the ether bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(2-methylpentyl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .
Scientific Research Applications
4-Methyl-2-[(2-methylpentyl)oxy]aniline is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(2-methylpentyl)oxy]aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted anilines are widely studied for their tunable electronic and steric properties. Below is a detailed comparison of 4-Methyl-2-[(2-methylpentyl)oxy]aniline with structurally related compounds:
4-Methyl-2-(Trifluoromethyl)aniline (CAS 87617-23-0)
- Structure : Features a trifluoromethyl (-CF₃) group at the 2-position instead of the alkoxy group.
- Properties :
- Applications : Used as an intermediate in fluorinated drug synthesis (e.g., antivirals) due to metabolic stability imparted by the -CF₃ group .
4-Hexyloxyaniline
- Structure : Contains a linear hexyloxy chain at the 2-position.
- Properties :
- Applications : Utilized in liquid crystal displays and polymer stabilization .
4-Methyl-2-[(4-methylphenyl)sulfonyl]aniline (CAS 4284-58-6)
- Structure : Substituted with a sulfonyl group linked to a methylphenyl moiety.
- Properties :
- Applications : Intermediate in sulfonamide antibiotics and dyes .
4-Methyl-2-(2-phenylethynyl)aniline
- Structure : Substituted with a phenylethynyl group at the 2-position.
- Properties :
- Applications : Building block for optoelectronic materials .
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Key Property |
|---|---|---|---|---|
| This compound | C₁₃H₁₈F₃NO | 261.287 | 2-(2-methylpentyloxy), 4-methyl | High lipophilicity |
| 4-Methyl-2-(Trifluoromethyl)aniline | C₈H₈F₃N | 175.151 | 2-CF₃, 4-methyl | Electron-deficient ring |
| 4-Hexyloxyaniline | C₁₂H₁₉NO | 193.29 | 2-hexyloxy | Liquid crystal precursor |
| 4-Methyl-2-(2-phenylethynyl)aniline | C₁₅H₁₃N | 207.27 | 2-phenylethynyl, 4-methyl | Conjugated π-system |
Key Differences and Challenges
- Electronic Effects : The target compound’s alkoxy group donates electrons, activating the ring for electrophilic substitution, while -CF₃ or sulfonyl groups deactivate it .
- Synthesis Scalability : Palladium-catalyzed methods () for alkoxy anilines are costlier than direct alkylation but offer higher regioselectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
